Hydroquinidine 4-methyl-2-quinolyl ether
Overview
Description
Hydroquinidine 4-methyl-2-quinolyl ether (HQME) is an organic compound with a wide range of applications in the scientific research field. HQME is a versatile compound that can be used in numerous areas, such as organic synthesis, drug development, and nanotechnology. It is also used in the production of various pharmaceuticals and agricultural products. HQME is a highly reactive compound, which makes it a useful tool in the laboratory.
Scientific Research Applications
Asymmetric Dihydroxylation Catalyst
Hydroquinidine 4-methyl-2-quinolyl ether: is primarily known for its application as a catalyst in the asymmetric dihydroxylation of olefins . This process is crucial in organic chemistry for producing enantiomerically enriched products, which are important in pharmaceuticals, agrochemicals, and other industries. This compound provides higher enantioselectivities than other derivatives of hydroquinidine, especially with terminal olefins .
Mechanism of Action
Target of Action
It’s noted that this compound may affect the respiratory system .
Mode of Action
It’s known to be used as a catalyst in the asymmetric dihydroxylation of olefins , which suggests it may interact with its targets to facilitate chemical reactions.
Result of Action
As a catalyst in the asymmetric dihydroxylation of olefins , it likely facilitates chemical reactions at the molecular level, but the specific effects would depend on the context of its use.
properties
IUPAC Name |
2-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O2/c1-4-20-18-33-14-12-21(20)16-28(33)30(24-11-13-31-26-10-9-22(34-3)17-25(24)26)35-29-15-19(2)23-7-5-6-8-27(23)32-29/h5-11,13,15,17,20-21,28,30H,4,12,14,16,18H2,1-3H3/t20-,21+,28-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLQXNDAUCSSKU-XICPQWESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583634 | |
Record name | 6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroquinidine 4-methyl-2-quinolyl ether | |
CAS RN |
135042-89-6 | |
Record name | 6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroquinidine 4-methyl-2-quinolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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